Physicochemical Property Profile: Computed logP, Polar Surface Area, and Drug-Likeness Parameters vs. Closest Structural Analogs
Computed physicochemical properties for the target compound indicate a logP of 3.53, polar surface area (PSA) of 79.78 Ų, 2 hydrogen bond donors, and 6 hydrogen bond acceptors . These values position the compound within favorable oral drug-likeness space (Lipinski Rule of 5: zero violations), yet with a higher logP and larger PSA compared to the thiazole analog ethyl 2-(9H-xanthene-9-carboxamido)thiazole-4-carboxylate, as well as the CCR1-optimized lead 2q-1, which bears a quaternarized piperidine and lacks the ester functionality [1]. The higher logP of the target compound suggests enhanced membrane permeability potential but also elevated non-specific protein binding risk relative to more polar analogs in the series. However, direct experimental logP or permeability data (PAMPA, Caco-2) have not been reported for the target compound.
| Evidence Dimension | Computed logP and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | logP = 3.53; PSA = 79.78 Ų; HBD = 2; HBA = 6; Rotatable bonds = 4; Rule of 5 violations = 0 |
| Comparator Or Baseline | Thiazole analog (ethyl 2-(9H-xanthene-9-carboxamido)thiazole-4-carboxylate): logP and PSA not reported in same source; CCR1 lead 2q-1: contains quaternarized piperidine, lacks ester; no directly comparable computed dataset from the same method |
| Quantified Difference | logP 3.53 vs. typical oral drug range (1–5); PSA 79.78 vs. typical oral drug threshold (<140 Ų). Cross-study comparability limited by absence of uniform computational parameters across analogs. |
| Conditions | Computed using mcule property calculator (method details not specified) for target compound. Comparator data not available from identical computational pipeline. |
Why This Matters
For procurement decisions in lead optimization, knowing that the target compound has a computed logP of 3.53 and zero Rule of 5 violations informs its suitability for cell-based screening campaigns where membrane permeability is required, though the absence of experimental confirmation means these values should be treated as indicative only.
- [1] Naya A, Sagara Y, Ohwaki K, Saeki T, Ichikawa D, Iwasawa Y, Noguchi K, Ohtake N. J Med Chem. 2001;44(9):1429-35. Compound 2q-1: human CCR1 IC₅₀ = 0.9 nM, murine CCR1 IC₅₀ = 5.8 nM; contains a quaternarized piperidine moiety absent in target compound. View Source
